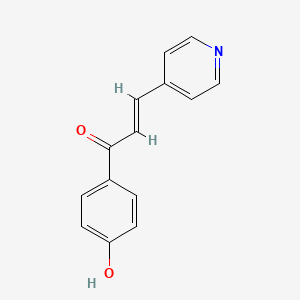

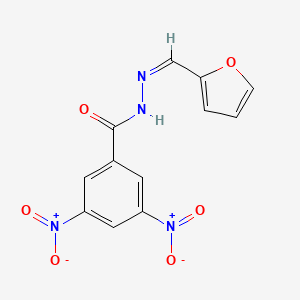

(5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The empirical formula of a similar compound, Methyl 5-phenylisoxazole-3-carboxylate, is C11H9NO3 . The SMILES string representation is COC(=O)c1cc(on1)-c2ccccc2 .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl 5-phenylisoxazole-3-carboxylate, indicate that it is a solid . The molecular weight is 203.19 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has explored the synthesis and lithiation of isoxazole compounds, demonstrating the preparation of 3,5-disubstituted isoxazoles and their conversion to N-methyl and O-methyl derivatives, highlighting the versatility of isoxazole chemistry in generating functionalized molecules (Micetich & Chin, 1970). Furthermore, studies on auxiliary-directed Pd-catalyzed C(sp(3))-H bond activation have shown the selective and efficient modification of α-aminobutanoic acid derivatives, showcasing the application of isoxazole derivatives in the synthesis of non-natural amino acids (Pasunooti et al., 2015).

Pharmacological Characterization

A novel family of diarylisoxazoles has been synthesized and characterized for their selective inhibition of cyclooxygenase-1 (COX-1), demonstrating the potential therapeutic applications of isoxazole derivatives in managing platelet aggregation through COX-1 inhibition (Vitale et al., 2013).

Photochemistry and Spectroscopy

The photochemistry and vibrational spectra of isoxazole derivatives have been studied, with findings on the photoproducts and intermediates in isoxazole to oxazole photoisomerization, providing insights into the photochemical behavior of these compounds (Lopes et al., 2011).

Novel Synthesis Approaches

Research has also delved into novel synthesis approaches for isoxazole analogues, highlighting the reversal of cyclooxygenase-2 (COX-2) selectivity through structural modifications, which underscores the role of isoxazole derivatives in developing new therapeutic agents (Di Nunno et al., 2004).

Anticancer Activity

Additionally, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and evaluated for their synergetic effect in combination with antitumor drugs, indicating the potential use of isoxazole derivatives in cancer treatment strategies (Kletskov et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, (5-Phenylisoxazol-3-yl)methanol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Mecanismo De Acción

Mode of Action

It is known that isoxazole derivatives can interact with various biological targets based on their chemical diversity .

Biochemical Pathways

Isoxazole derivatives have been found to have significant biological interests, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-20(19-21-12-18(25-19)15-9-5-2-6-10-15)24-13-16-11-17(26-22-16)14-7-3-1-4-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDFWIKJHAAOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2953598.png)

![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2953599.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2953603.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)

![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)

![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)

![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)